molecular formula C7H9NO2 B6226930 2-(3-methyl-1H-pyrrol-1-yl)acetic acid CAS No. 499214-62-9

2-(3-methyl-1H-pyrrol-1-yl)acetic acid

Cat. No.: B6226930
CAS No.: 499214-62-9
M. Wt: 139.2
InChI Key:
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Description

2-(3-Methyl-1H-pyrrol-1-yl)acetic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a pyrrole ring substituted with a methyl group at the third position and an acetic acid moiety at the second position. Pyrrole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of 3-methylpyrrole with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-methylpyrrole and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Formation of this compound derivatives with additional functional groups.

    Reduction: Formation of 2-(3-methyl-1H-pyrrol-1-yl)ethanol.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

2-(3-Methyl-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is utilized in the development of dyes, pigments, and polymers due to its stability and reactivity.

Comparison with Similar Compounds

    2-(2-Methyl-1H-pyrrol-1-yl)acetic acid: Similar structure with a methyl group at the second position.

    2-(3-Methyl-1H-indol-1-yl)acetic acid: Contains an indole ring instead of a pyrrole ring.

    2-(3-Methyl-1H-pyrrol-2-yl)acetic acid: Methyl group at the second position of the pyrrole ring.

Uniqueness: 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity

Properties

CAS No.

499214-62-9

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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